molecular formula C16H22N2O4S B5497773 1-(benzylsulfonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine

1-(benzylsulfonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine

Cat. No. B5497773
M. Wt: 338.4 g/mol
InChI Key: WPDJFDGJRRSBAQ-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine is a compound that has gained attention in scientific research due to its unique chemical structure and potential applications. Its synthesis and structural properties have been explored in various studies.

Synthesis Analysis

The synthesis of similar compounds, such as 1-benzhydryl-4-methanesulfonyl-piperazine and 1-benzhydryl-4-(toluene-4-sulfonyl)-piperazine, involves nucleophilic substitution reactions. These compounds are typically synthesized by reacting piperazine derivatives with appropriate sulfonyl chlorides, characterized by spectroscopic techniques, and confirmed by X-ray crystallography (Naveen et al., 2007); (Naveen et al., 2009).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by X-ray crystallography. The piperazine ring typically adopts a chair conformation, with the geometry around the sulfur atom being a distorted tetrahedron (S. Naveen et al., 2007).

Safety and Hazards

This compound can cause skin irritation and serious eye irritation . Precautions should be taken while handling it, including wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

(4-benzylsulfonylpiperazin-1-yl)-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c19-16(15-7-4-12-22-15)17-8-10-18(11-9-17)23(20,21)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDJFDGJRRSBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Benzylsulfonyl)piperazin-1-yl](tetrahydrofuran-2-yl)methanone

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